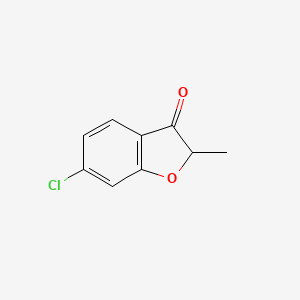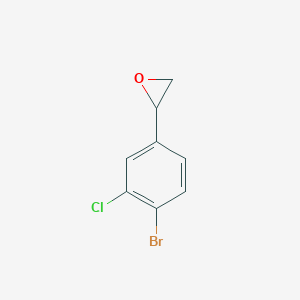
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a methyl ester and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor, such as a substituted diamine, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Methyl Ester Group: The carboxyl group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst.
Attachment of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the attachment to the pyrazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can further undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
N-oxides: from oxidation.
Alcohols: from reduction.
Amines: from Boc deprotection.
Applications De Recherche Scientifique
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected to reveal a reactive site that can form covalent bonds with target proteins, thereby modulating their activity. The pyrazine ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate: is similar to other pyrazine derivatives with ester and Boc-protected amine groups.
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyridine-2-carboxylate: is a closely related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of both a pyrazine ring and a Boc-protected pyridyl group makes this compound unique in its structural and functional properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h5,9-10H,6-8H2,1-4H3 |
Clé InChI |
LXJFKHNSPFQKQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Cyclopropenyl)carbonyl]benzoxazole-2(3H)-one](/img/structure/B8295126.png)


![3-Bromothieno[3,2-b]pyridine-5-methanol](/img/structure/B8295154.png)

![7-Bromo-3-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8295165.png)







![tert-Butyl 4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8295211.png)
